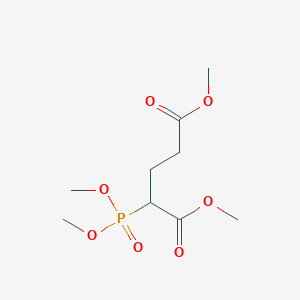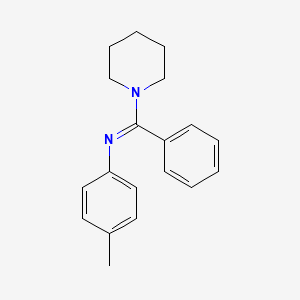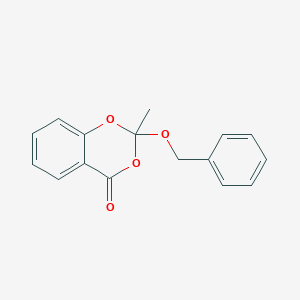
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxin derivatives. This compound is characterized by a benzodioxin ring system substituted with a benzyloxy group and a methyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-benzyloxypyridine as a starting material. The reaction conditions often include the use of solvents like toluene or trifluorotoluene and reagents such as methyl triflate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary, with some requiring acidic or basic environments, while others proceed under neutral conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets. The compound can undergo electrophilic substitution reactions, which introduce functional groups that can interact with biological molecules. The pathways involved in these reactions include the activation of aromatic rings and the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyloxypyridine: Used as a reagent for the synthesis of benzyl ethers and esters.
Benzyl trichloroacetimidate: Another reagent used for similar purposes but requires acidic conditions for activation.
Uniqueness
2-(Benzyloxy)-2-methyl-2H,4H-1,3-benzodioxin-4-one is unique due to its ability to undergo reactions under neutral conditions, making it compatible with acid- and base-sensitive substrates . This property distinguishes it from other similar compounds that require more stringent conditions for their reactions.
Propriétés
Numéro CAS |
52602-18-3 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-methyl-2-phenylmethoxy-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C16H14O4/c1-16(18-11-12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)15(17)20-16/h2-10H,11H2,1H3 |
Clé InChI |
JIVDBAGZANIYPX-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC=CC=C2C(=O)O1)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


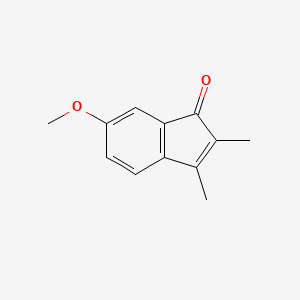
![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
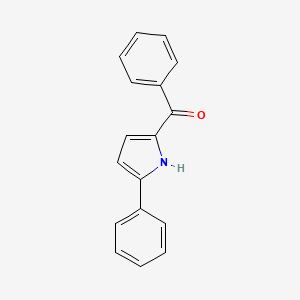
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
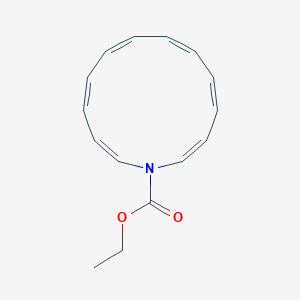


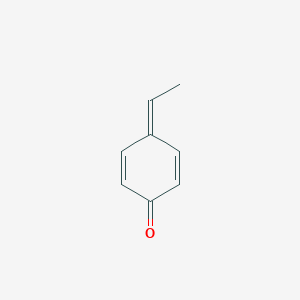

![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)

![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
